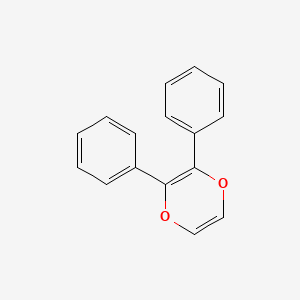
2,3-Diphenyl-1,4-dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-1,4-dioxine is an organic compound that belongs to the class of dioxins It is characterized by a dioxine ring substituted with two phenyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1,4-dioxine typically involves the reaction of benzoin with p-toluenesulfonic acid in catalytic amounts. This method was first reported by Berger and Summerbell in 1959 . The reaction proceeds through the formation of intermediate dimers, which are then converted to the final product under reflux conditions in the presence of acetic anhydride and p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods would likely involve the optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-1,4-dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dioxine ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Diphenyl-1,4-dioxine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of dioxine derivatives.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential effects on living organisms.
Medicine: Research explores its potential as a pharmacophore for developing new drugs.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1,4-dioxine involves its interaction with various molecular targets. The compound can activate the aryl hydrocarbon receptor (AH receptor), leading to changes in gene expression and cellular responses . This pathway is similar to that of other dioxin-like compounds, which can result in various biological effects, including toxicity and carcinogenicity.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetraphenyl-1,4-dioxine: A tetraphenyl derivative with similar structural properties.
2,3,4,5-Tetraphenyl-4H-pyran-4-one: Another compound with a similar core structure but different functional groups.
Uniqueness
2,3-Diphenyl-1,4-dioxine is unique due to its specific substitution pattern and the resulting electronic and steric effects
Properties
CAS No. |
63028-26-2 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2,3-diphenyl-1,4-dioxine |
InChI |
InChI=1S/C16H12O2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
GJXOQWKOTPRJET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



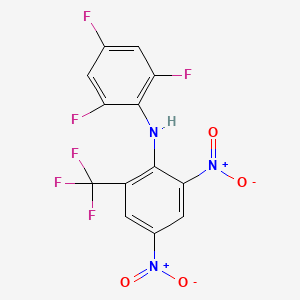
![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)
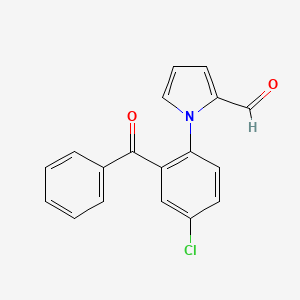
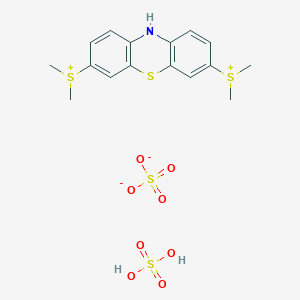
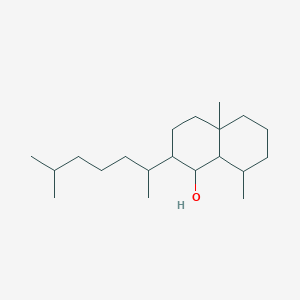
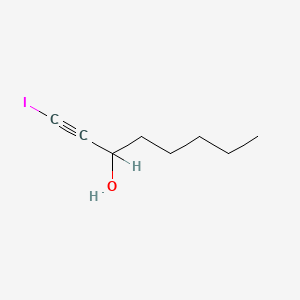
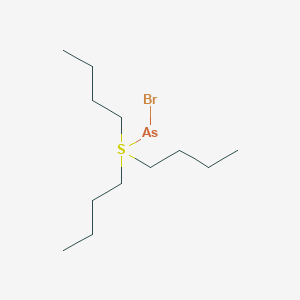
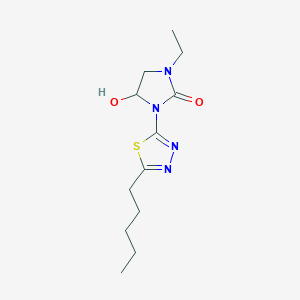
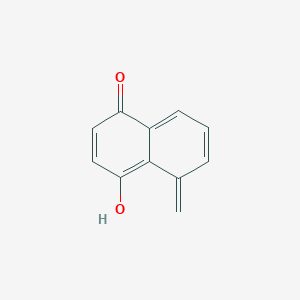

![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)

